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Introduction: YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible

Kinases (SIKs), demonstrating efficacy in various preclinical mouse models.[1] It acts as a pan-

SIK inhibitor, targeting SIK1, SIK2, and SIK3, which are key regulators of inflammatory and

metabolic pathways.[2][3] By inhibiting SIKs, YKL-05-099 modulates the activity of downstream

targets, including CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone

deacetylases (HDACs), leading to its therapeutic effects in conditions such as inflammatory

disorders, acute myeloid leukemia (AML), and osteoporosis.[1][4][5][6]

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for the use of YKL-05-099 in mouse models, based on currently

available data.
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Target IC50 Value Assay Type

SIK1 ~10 nM Competitive Binding Assay

SIK2 ~40 nM Competitive Binding Assay

SIK3 ~30 nM Competitive Binding Assay

SIK2 (human enzyme) 0.04 µM Biochemical Assay

MOLM-13 leukemia cells 0.24 µM Proliferation Assay

(Data sourced from

references[2][3][7][8])

Table 2: In Vivo Dosage and Administration of YKL-05-
099 in Mouse Models
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Mouse Model Dosage Range
Administration
Route

Vehicle
Therapeutic
Effect

Inflammatory

Response (LPS-

stimulated

C57BL/6 mice)

5 mg/kg - 50

mg/kg

Intraperitoneal

(IP)

5% N-methyl-2-

pyrrolidinone, 5%

Solutol HS15,

90% normal

saline

Reduced TNFα,

increased IL-10,

reduced HDAC5

phosphorylation.

[3][9]

Acute Myeloid

Leukemia (MLL-

AF9 AML model

in C57BL/6 mice)

6 mg/kg (once

daily)

Intraperitoneal

(IP)

PBS + 25 mM

HCl

Attenuated

disease

progression,

extended

survival.[5]

Osteoporosis

(Ovariectomized

C57Bl/6J mice)

6 mg/kg/day, 18

mg/kg/day

Intraperitoneal

(IP)
Not specified

Increased bone

formation without

increasing bone

resorption.[6][8]

General In Vivo

Studies

(C57BL/6 mice)

10 µmol/kg Not specified Not specified

Increased bone

formation rate,

increased

femoral

osteoblasts,

decreased

femoral

osteoclasts.[7]

Signaling Pathway
YKL-05-099 inhibits SIKs, which under basal conditions, phosphorylate and lead to the

cytoplasmic sequestration of class IIa HDACs and CRTCs.[9] Inhibition of SIKs allows these

effector proteins to translocate to the nucleus and modulate gene expression. For instance, in

the context of AML, SIK3 inhibition by YKL-05-099 alters the phosphorylation state and nuclear

localization of HDAC4, thereby suppressing the function of the transcription factor MEF2C.[5]

[10]
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Caption: YKL-05-099 inhibits SIKs, leading to nuclear translocation of HDACs and CRTCs.

Experimental Protocols
Protocol 1: General In Vivo Administration of YKL-05-
099
This protocol is adapted from studies investigating the anti-inflammatory effects of YKL-05-099.

[9]
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1. Animal Model:

Male 8–10 week-old C57BL/6 mice.[2]

2. Reagent Preparation:

Vehicle: Prepare a solution of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90%

normal saline.[3][9]

YKL-05-099 Solution: Dilute YKL-05-099 in the prepared vehicle to the desired final

concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution where 100 µL

contains 0.1 mg of YKL-05-099).

3. Administration:

Administer the prepared YKL-05-099 solution via intraperitoneal (IP) injection.[3][9]

For acute inflammation studies, YKL-05-099 can be administered 15 minutes prior to

stimulation with an inflammatory agent like lipopolysaccharide (LPS).[9]

4. Sample Collection:

Euthanize mice at the desired time point post-administration via CO2 inhalation followed by

cervical dislocation.[3][9]

Collect serum and tissues (e.g., spleen) for downstream analysis such as immunoblotting for

p-HDAC5 or cytokine measurement (ELISA).[3][9]

Protocol 2: YKL-05-099 Treatment in an Acute Myeloid
Leukemia (AML) Mouse Model
This protocol is based on a study using a murine MLL-AF9 AML model.[5]

1. Animal Model and AML Induction:

Use 8-week-old female C57BL/6 mice.

Sublethally irradiate the mice (5.5 Gy).
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Transplant 500,000 RN2 cells (an MLL-AF9 AML cell line) into the mice via tail vein injection.

[5]

2. Reagent Preparation:

Vehicle: Prepare a solution of PBS with 25 mM HCl.[5]

YKL-05-099 Solution: Dissolve YKL-05-099 in the vehicle to achieve a concentration for a 6

mg/kg dose.[5]

3. Administration:

Begin treatment one day after cell transplantation.

Administer 6 mg/kg of YKL-05-099 or vehicle via intraperitoneal (IP) injection once daily for 3

weeks.[5]

4. Monitoring and Endpoint:

Monitor the development of AML through methods such as bioluminescence imaging if the

cells are luciferase-tagged.

Monitor animal survival. The endpoint is typically a humane endpoint based on disease

progression or a predetermined study duration.

Experimental Workflow Diagram
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Caption: A typical workflow for an in vivo study using YKL-05-099 in a mouse model.
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Disclaimer: These protocols are intended as a guide and should be adapted to specific

experimental needs and institutional guidelines. Researchers should always consult relevant

literature and conduct pilot studies to determine the optimal dosage and administration

schedule for their particular mouse model and research question. All animal studies must be

conducted under protocols approved by an Institutional Animal Care and Use Committee

(IACUC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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